molecular formula C24H22IN3O3 B10953179 N-[6-iodo-4-oxo-2-(4-propoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]benzamide

N-[6-iodo-4-oxo-2-(4-propoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B10953179
M. Wt: 527.4 g/mol
InChI Key: MOEIENZHJGIRRO-UHFFFAOYSA-N
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Description

N-[6-IODO-4-OXO-2-(4-PROPOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-tubercular properties . This particular compound features a quinazolinone core with an iodo substituent at position 6, a propoxyphenyl group at position 2, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-IODO-4-OXO-2-(4-PROPOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Iodo Group: The iodo substituent at position 6 can be introduced via iodination reactions using iodine or iodinating agents.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the quinazolinone intermediate with benzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-IODO-4-OXO-2-(4-PROPOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

N-[6-IODO-4-OXO-2-(4-PROPOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-IODO-4-OXO-2-(4-PROPOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may modulate signaling pathways related to pain perception and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-IODO-4-OXO-2-(4-PROPOXYPHENYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the iodo group and the propoxyphenyl moiety contributes to its unique pharmacological profile, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22IN3O3

Molecular Weight

527.4 g/mol

IUPAC Name

N-[6-iodo-4-oxo-2-(4-propoxyphenyl)-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C24H22IN3O3/c1-2-14-31-19-11-8-16(9-12-19)22-26-21-13-10-18(25)15-20(21)24(30)28(22)27-23(29)17-6-4-3-5-7-17/h3-13,15,22,26H,2,14H2,1H3,(H,27,29)

InChI Key

MOEIENZHJGIRRO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=CC=C4

Origin of Product

United States

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